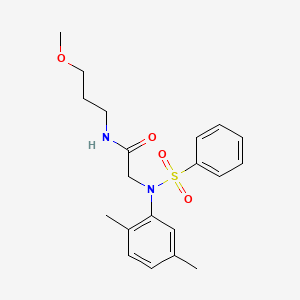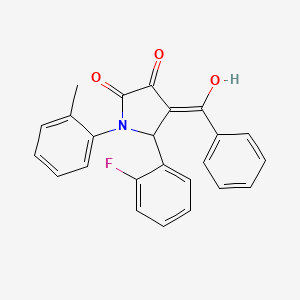
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BRB, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BRB belongs to the class of pyrrolone derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its therapeutic effects by inhibiting various signaling pathways involved in inflammation and cancer progression. It inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its low toxicity profile. It has been shown to be safe in animal models even at high doses. However, one of the limitations of 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of the potential of 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. Furthermore, the development of novel formulations of 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one that improve its solubility and bioavailability could also be an area of future research.
Aplicaciones Científicas De Investigación
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-chlorophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3/c18-10-7-5-9(6-8-10)15(21)13-14(20-17(23)16(13)22)11-3-1-2-4-12(11)19/h1-8,14,21H,(H,20,23)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYUCSOQSRSRCW-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-chlorobenzyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3918596.png)


![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine](/img/structure/B3918619.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide](/img/structure/B3918624.png)
![N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B3918628.png)
![4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3918634.png)
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B3918651.png)
![1-(4-methoxyphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918662.png)
![6-chloro-7-[2-(4-chlorophenyl)-2-(hydroxyimino)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B3918667.png)
![6-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918670.png)
![ethyl 7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918682.png)
![4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3918684.png)
